2,4-Dichloro-5-fluoroquinoline-3-carbonitrile 2,4-Dichloro-5-fluoroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17735938
InChI: InChI=1S/C10H3Cl2FN2/c11-9-5(4-14)10(12)15-7-3-1-2-6(13)8(7)9/h1-3H
SMILES:
Molecular Formula: C10H3Cl2FN2
Molecular Weight: 241.05 g/mol

2,4-Dichloro-5-fluoroquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC17735938

Molecular Formula: C10H3Cl2FN2

Molecular Weight: 241.05 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-fluoroquinoline-3-carbonitrile -

Specification

Molecular Formula C10H3Cl2FN2
Molecular Weight 241.05 g/mol
IUPAC Name 2,4-dichloro-5-fluoroquinoline-3-carbonitrile
Standard InChI InChI=1S/C10H3Cl2FN2/c11-9-5(4-14)10(12)15-7-3-1-2-6(13)8(7)9/h1-3H
Standard InChI Key RAZMMEMYERFCTB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)F)C(=C(C(=N2)Cl)C#N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name, 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, reflects its substitution pattern:

  • Quinoline backbone: A bicyclic system fusing a benzene ring with a pyridine ring.

  • Substituents:

    • Chlorine atoms at positions 2 and 4.

    • Fluorine at position 6.

    • Nitrile group (-CN) at position 3 .

Its molecular formula is C₁₀H₃Cl₂FN₂, with a molecular weight of 241 Da . X-ray crystallography of analogous thiadiazinoquinoline derivatives confirms the planar geometry of the quinoline core, which facilitates π-π stacking interactions in drug-target binding .

Physicochemical Properties

Key properties include:

PropertyValueRelevance
LogP3.56Moderate lipophilicity for cellular uptake
Polar Surface Area37 ŲInfluences solubility and bioavailability
Rotatable Bonds0Rigid structure enhancing binding affinity
Hydrogen Bond Acceptors2Limited hydrogen-bonding capacity

The absence of hydrogen bond donors and low polar surface area suggest suitability for crossing biological membranes .

SupplierPurity (%)Pack SizePrice ($)
Angene International95100 mg85
BLD Pharmatech951 g409
Enamine Ltd9510 g3,683
Advanced ChemBlocks975 g2,524

Pricing scales nonlinearly with quantity, reflecting synthesis and purification costs .

Applications in Drug Development

Antibiotic Synthesis

The compound serves as a precursor for fluoroquinolone antibiotics, including:

  • Gemifloxacin: A broad-spectrum antibiotic targeting DNA gyrase .

  • Enoxacin and Tosufloxacin: Used for urinary tract and respiratory infections .

The fluorine atom at position 6 enhances bacterial cell penetration, while the nitrile group allows further functionalization .

Structure-Activity Relationships (SAR)

  • Chlorine at C-2/C-4: Increases electrophilicity, improving target binding .

  • Fluorine at C-6: Reduces metabolic degradation via cytochrome P450 enzymes .

  • Nitrile at C-3: Serves as a handle for coupling reactions with amines or thiols .

Comparative Analysis with Pyridine Analogs

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

This pyridine-based analog (CAS: 82671-02-1) shares functional groups but lacks the quinoline ring. Key differences:

FeatureQuinoline DerivativePyridine Analog
Ring SystemBicyclicMonocyclic
BioavailabilityHigher (due to lipophilicity)Lower
Synthetic UtilityAntibiotic precursorsIntermediate for naphthyridines

The quinoline variant’s extended conjugation enhances interactions with aromatic residues in enzyme binding pockets .

Future Research Directions

Targeted Modifications

  • C-7 Substituents: Introducing cyclopropyl or methoxy groups could improve pharmacokinetics .

  • Nitrile Replacement: Amide or sulfonamide groups may reduce toxicity while retaining activity.

Green Synthesis Methods

Developing catalytic processes to minimize AlCl₃ usage in Friedel-Crafts reactions could enhance sustainability .

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